molecular formula C16H22ClNO3 B163365 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride CAS No. 76275-67-7

8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride

Cat. No. B163365
CAS RN: 76275-67-7
M. Wt: 311.8 g/mol
InChI Key: PCNYXMBZFXLWCG-UHFFFAOYSA-N
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Description

“8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride” is a chemical compound with the molecular formula C16H22ClNO3 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a flat, aromatic hydrocarbon. Attached to this core are a hydroxy group (OH), a propan-2-ylamino group (C3H7N), and a propoxy group (C3H7O) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.34300, a density of 1.169g/cm3, a boiling point of 487.526ºC at 760 mmHg, and a melting point of 132-134ºC . Its exact mass is 275.15200, and it has a LogP value of 2.67400 .

Scientific Research Applications

Application in Drug Metabolite Synthesis

A study by Kinne et al. (2009) highlights the use of peroxygenases for the hydroxylation of compounds like propranolol, which is structurally similar to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride. This process produces drug metabolites with high isomeric purity, demonstrating a cost-effective and scalable method for synthesizing drug metabolites (Kinne et al., 2009).

Fluorescence Derivatisation in Biochemistry

Frade et al. (2007) explored the derivatization of amino acids using a compound structurally related to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride, showing its potential as a fluorescent derivatising reagent in biological assays. The study emphasizes the compound's strong fluorescence properties, useful in biochemical research (Frade et al., 2007).

Antituberculosis Activity

Omel’kov et al. (2019) synthesized derivatives with structures similar to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride, exhibiting significant antituberculosis activity. This suggests potential pharmaceutical applications in treating tuberculosis (Omel’kov et al., 2019).

Photophysical Behavior in Solvent Studies

A study by Moreno Cerezo et al. (2001) investigated the photophysical properties of probes related to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride, providing insights into their behavior in various solvents. This research is critical for understanding solvent effects in biological systems (Moreno Cerezo et al., 2001).

Photodegradation Studies

Sortino et al. (2002) conducted a photodegradation study on propranolol, a compound structurally related to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride. They explored the mechanism of photodegradation, which is essential for understanding the stability and decomposition of such compounds under light exposure (Sortino et al., 2002).

Anticancer Potential

Nishizaki et al. (2014) synthesized a compound similar to 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol; hydrochloride and demonstrated its effectiveness against various cancer cell lines. This suggests the potential use of such compounds in developing new anticancer drugs (Nishizaki et al., 2014).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research and application of this compound are not specified in the available resources. Given its structural complexity, it could potentially be of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16;/h3-8,11,14,17-19H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNYXMBZFXLWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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